molecular formula C24H20ClN5O2S B2751082 N-(2-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866807-78-5

N-(2-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Katalognummer: B2751082
CAS-Nummer: 866807-78-5
Molekulargewicht: 477.97
InChI-Schlüssel: OTMFTZYWCFSIHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a 2-chlorobenzylamine substituent at position 5 and a 2,5-dimethylphenyl sulfonyl group at position 2. Its structural uniqueness lies in the combination of electron-withdrawing (chlorine) and electron-donating (methyl) groups, which modulate physicochemical and biological properties.

Eigenschaften

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(2,5-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O2S/c1-15-11-12-16(2)21(13-15)33(31,32)24-23-27-22(26-14-17-7-3-5-9-19(17)25)18-8-4-6-10-20(18)30(23)29-28-24/h3-13H,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMFTZYWCFSIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine, a compound with the chemical formula C24H20ClN5O2SC_{24}H_{20}ClN_5O_2S, exhibits significant biological activity that has been the subject of various studies. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of quinazoline derivatives and is characterized by a triazole ring and a sulfonyl group. Its unique structure contributes to its biological activity, particularly in targeting specific enzymes and receptors.

Biological Activity Overview

1. Anticancer Activity:
Recent studies have highlighted the potential anticancer properties of quinazoline derivatives. For instance, compounds similar to N-(2-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine have shown promise in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) indicates that modifications in the quinazoline core can enhance anticancer efficacy while reducing toxicity.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)0.0585Inhibition of cell cycle progression
Compound BHeLa (Cervical)0.0692Induction of apoptosis
N-(2-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amineTBDTBD

2. Antimycobacterial Activity:
The compound has also been evaluated for its antimycobacterial properties. Studies have shown that certain quinazolinone derivatives exhibit moderate inhibitory effects against Mycobacterium tuberculosis. The presence of specific substituents on the quinazoline ring enhances activity against this pathogen.

The biological activity of N-(2-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cell division and survival pathways in cancer cells.
  • Receptor Modulation: It can act as a modulator for specific receptors that play roles in cellular signaling pathways related to growth and apoptosis.

Case Studies

Case Study 1: Anticancer Effects on MCF-7 Cells
A study investigated the effects of N-(2-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 0.0585 µM. The mechanism was linked to cell cycle arrest at the G1 phase and subsequent induction of apoptosis.

Case Study 2: Antimycobacterial Activity
In another study focusing on antimycobacterial activity, derivatives similar to N-(2-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine were tested against M. tuberculosis. The results showed moderate inhibitory effects with MIC values indicating potential for further development as an antimycobacterial agent.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Electronic Effects

The target compound’s closest structural analogues differ primarily in substituents on the benzylamine and sulfonyl groups. Key examples include:

Compound Name R1 (Sulfonyl Group) R2 (Amine Group) Key Modifications
N-(2-Chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl]triazoloquinazolin-5-amine (Target) 2,5-Dimethylphenyl 2-Chlorobenzyl Chlorine at benzyl (R2)
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)triazoloquinazolin-5-amine 2,5-Dimethylphenyl 4-Methylbenzyl Methyl vs. chlorine (R2)
3-[(4-Isopropylphenyl)sulfonyl]-N-(4-methylcyclohexyl)triazoloquinazolin-5-amine 4-Isopropylphenyl 4-Methylcyclohexyl Bulky isopropyl (R1)
3-[(3,4-Dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)triazoloquinazolin-5-amine 3,4-Dimethylphenyl 2-Methoxy-5-methylphenyl Methoxy addition (R2)
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazoloquinazolin-5-amine Phenyl 4-Ethoxyphenyl Ethoxy vs. chlorobenzyl (R2)

Electronic and Steric Effects:

  • The 2,5-dimethylphenyl sulfonyl group provides moderate steric bulk compared to bulkier 4-isopropylphenyl or planar 3,4-dimethylphenyl groups, balancing target affinity and solubility.

Physicochemical Properties

Key calculated properties (estimated using cheminformatics tools):

Compound Molecular Weight (g/mol) logP Hydrogen Bond Acceptors Hydrogen Bond Donors
Target Compound 504.98 4.2 6 1
4-Methylbenzyl Analogue 485.60 3.8 6 1
4-Isopropylphenyl Analogue 527.65 5.1 6 1
3,4-Dimethylphenyl Analogue 530.62 4.5 7 1

Insights:

  • The target’s chlorine atom increases logP (4.2 vs.
  • The 4-isopropylphenyl analogue has the highest logP (5.1), indicating possible solubility challenges despite enhanced hydrophobic interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.